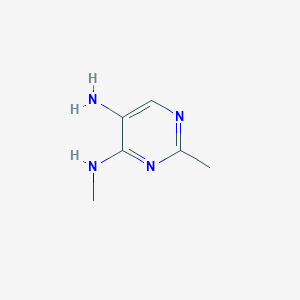![molecular formula C16H15N3O2S B107120 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol CAS No. 371943-05-4](/img/structure/B107120.png)
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
Übersicht
Beschreibung
The compound 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the inhibition of tumor necrosis factor alpha and nitric oxide . Morpholine derivatives are known to be important pharmacophores in drug design, especially for kinase inhibition, due to their ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome .
Synthesis Analysis
The synthesis of related morpholine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium reagents . Another example is the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives through a process that includes condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% . These methods highlight the versatility and efficiency of current synthetic approaches to morpholine-containing compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity. For instance, the morpholine oxygen in 4-(pyrimidin-4-yl)morpholines is essential for PI3K and PIKKs inhibition, as it allows the molecule to adopt a co-planar conformation with an adjacent aromatic core, which is favored by the non-bonding pair of electrons on the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system . The crystal structure of a related compound, 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea, was determined by X-ray single-crystal diffraction and optimized using density functional theory (DFT) calculations, showing that the DFT-optimized structure is essentially identical to the crystal structure .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, which are essential for the synthesis of biologically active compounds. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method that includes an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, demonstrates the use of bromination and dehydration of a diol with cyclization as key steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. The electrochemical polymerization of a phenol-based polymer containing a morpholine moiety was studied, and its properties were characterized by techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), and solubility tests . The electrical conductivities of the synthesized monomer and polymer were measured, indicating the potential of these materials in electronic applications .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
- Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which include 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol, have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. These compounds were synthesized using a green method, indicating their application in medical research related to inflammation and oncology (Lei, Wang, Xiong, & Lan, 2017).
PI3K and PIKKs Inhibition
- The compound's structure, featuring a morpholine group, has been recognized for its role in inhibiting PI3K and PIKKs. These findings support its potential application in the treatment of cancers, particularly those associated with PTEN deficiency, due to its ability to form key hydrogen bonding interactions (Hobbs et al., 2019).
Characterization in Preclinical Studies
- In preclinical studies, compounds like GDC-0980, which share a similar structure with 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol, have been characterized for their absorption, disposition, and efficacy in models like human breast cancer xenografts. This highlights the compound's potential for clinical development in cancer therapy (Salphati et al., 2012).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of derivatives of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which are structurally similar to the compound , indicate its potential as a p110alpha inhibitor. This has implications for its application in anti-proliferative activities and cancer treatments, as demonstrated by the effectiveness against various cancer cell lines and tumor xenografts in mice (Hayakawa et al., 2007).
Antifungal Activity
- Some derivatives of the compound have been studied for their antimicrobial activities, highlighting potential applications in combating bacterial and fungal infections. This extends the compound's utility beyond oncology into the realm of infectious diseases (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
CAS RN |
371943-05-4 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



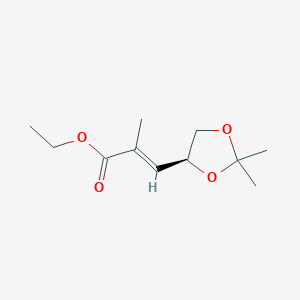

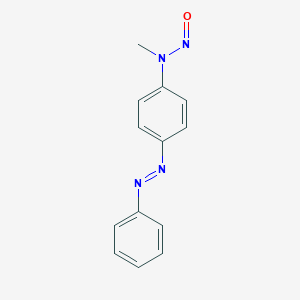
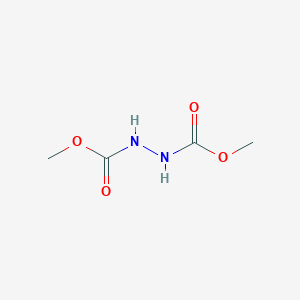
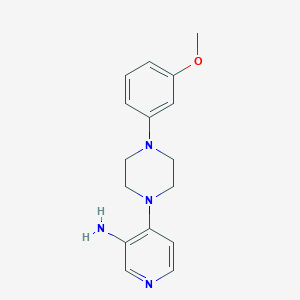



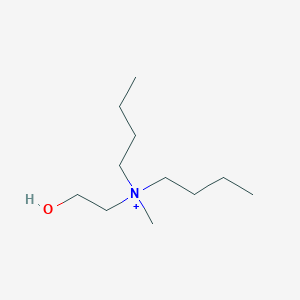

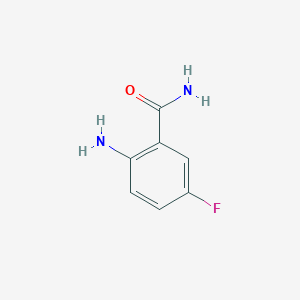
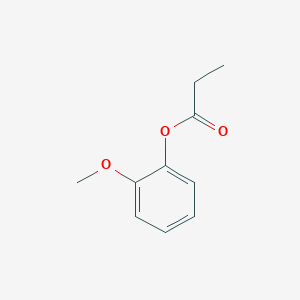
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
